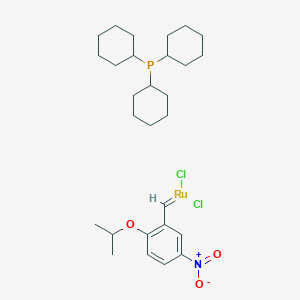
Tris (2,2'-bipyrazine) ruthenium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris (2,2’-bipyrazine) ruthenium dichloride is a chemical compound with the CAS Number: 80925-50-4 . It has a molecular weight of 646.46 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Synthesis Analysis
The synthesis of Tris (2,2’-bipyrazine) ruthenium dichloride involves complex reactions . The most efficient electrochemiluminescence (ECL) reaction to date is based on tris (2,2′-bipyridyl)ruthenium (II) (Ru (bpy) 32+) with tripropylamine (TPrA) as the co-reactant .Molecular Structure Analysis
The InChI code for Tris (2,2’-bipyrazine) ruthenium dichloride is 1S/3C8H6N4.2ClH.Ru/c31-3-11-7 (5-9-1)8-6-10-2-4-12-8;;;/h31-6H;2*1H;/q;;;;;+2/p-2 . The InChI key is XWSLUKLOHQAJCE-UHFFFAOYSA-L .Chemical Reactions Analysis
The Ru2+ in the phosphinic acid/ruthenium chloride solution complexes with the bpy produced by the redox reaction, and the complex is precipitated by adding excess Cl– (as KCl), using the common ion effect .Physical and Chemical Properties Analysis
Tris (2,2’-bipyrazine) ruthenium dichloride is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Triboluminescence
Triboluminescence is a phenomenon where light is emitted from a substance when it is mechanically stimulated, such as by crushing, rubbing, or scratching. Tris (2,2'-bipyrazine) ruthenium dichloride is noted for its triboluminescent properties, making it a potential candidate for developing new sensors based on force-responsive materials. The effortless synthesis route and distinct photo- and triboluminescent properties of such compounds suggest their utility as model substances for research on the triboluminescence mechanism, potentially leading to the advancement of TL studies and the development of a new group of sensors (Szukalski et al., 2021).
Anticancer Activities
Ruthenium compounds, including this compound, have garnered attention as potential anticancer agents. These compounds offer the possibility of reduced toxicity compared to platinum-based drugs and can be tolerated in vivo. The various oxidation states, different mechanisms of action, and ligand substitution kinetics of ruthenium compounds confer advantages over platinum-based complexes, making them suitable for biological applications. The promise of ruthenium compounds in anticancer research is highlighted by their interaction with biological targets, signaling an emerging field of research that may soon lead to the development of ruthenium-based antitumor agents (Motswainyana & Ajibade, 2015).
Nonlinear Optical Applications
Nonlinear optical (NLO) chromophores containing transition metals like ruthenium have been widely investigated due to their fascinating combinations of physical properties and potential for molecular engineering. This compound and similar complexes have shown significant promise in this area. Research highlights include the development of NLO behavior through redox-induced switching, demonstrating the extensive and logical correlations between charge-transfer absorption, electrochemical, and NLO behavior. These studies underscore the potential of this compound and related compounds in developing new materials for NLO applications (Coe, 2013).
Wirkmechanismus
Target of Action
Tris (2,2’-bipyrazine) ruthenium dichloride is a metal complex used as a luminescent dye . The primary target of this compound is the generation of a spin-allowed excited state when it is in its ground state .
Mode of Action
The compound, in its ground state, can be excited by visible light, leading to the formation of a spin-allowed excited state . This excited state undergoes non-radiative deactivation, rapidly forming a spin-forbidden long-lived luminescent excited state .
Biochemical Pathways
It’s known that the compound’s luminescent properties can be used in various applications, such as biological fluorescence analysis, chemical sensors, and optoelectronic devices .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide , which may influence its bioavailability.
Result of Action
The primary result of the action of Tris (2,2’-bipyrazine) ruthenium dichloride is the generation of luminescence. This property makes it useful in various fields, including biological fluorescence analysis, chemical sensors, and optoelectronic devices .
Action Environment
The action, efficacy, and stability of Tris (2,2’-bipyrazine) ruthenium dichloride can be influenced by environmental factors. For instance, it’s known that the compound is oxygen-sensitive . Therefore, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability and efficacy.
Safety and Hazards
The safety information for Tris (2,2’-bipyrazine) ruthenium dichloride includes several hazard statements such as H315 and H319 . Precautionary statements include P264, P280, P337+P313, P305+P351+P338, P302+P352, P332+P313, and P362 . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapours .
Biochemische Analyse
Biochemical Properties
Tris (2,2’-bipyrazine) ruthenium dichloride plays a crucial role in biochemical reactions, particularly in the field of electrochemiluminescence (ECL). It interacts with various biomolecules, including enzymes, proteins, and nucleic acids. The compound acts as a luminophore, emitting light upon excitation, which is used to detect and quantify the presence of specific biomolecules. For instance, it can be covalently labeled with antibodies and DNA probes to facilitate the detection of target analytes in complex biological samples .
Cellular Effects
Tris (2,2’-bipyrazine) ruthenium dichloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain enzymes and proteins, leading to changes in cellular function. For example, its interaction with tripropylamine (TPrA) in solution generates an electrochemiluminescent signal, which can be used to monitor cellular responses to different stimuli .
Molecular Mechanism
The molecular mechanism of action of Tris (2,2’-bipyrazine) ruthenium dichloride involves its ability to bind to specific biomolecules and generate an electrochemiluminescent signal. This process typically involves the transfer of electrons between the ruthenium complex and co-reactants, resulting in the emission of light. The compound can also inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris (2,2’-bipyrazine) ruthenium dichloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the electrochemiluminescent signal generated by the compound can be stable for extended periods, allowing for reliable detection and analysis of biomolecules .
Dosage Effects in Animal Models
The effects of Tris (2,2’-bipyrazine) ruthenium dichloride vary with different dosages in animal models. At lower doses, the compound can effectively label and detect target biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
Tris (2,2’-bipyrazine) ruthenium dichloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its electrochemiluminescent properties. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular function and biochemical reactions .
Transport and Distribution
Within cells and tissues, Tris (2,2’-bipyrazine) ruthenium dichloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments .
Subcellular Localization
The subcellular localization of Tris (2,2’-bipyrazine) ruthenium dichloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its ability to generate electrochemiluminescent signals and interact with target biomolecules .
Eigenschaften
IUPAC Name |
2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSLUKLOHQAJCE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Cl-].[Cl-].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N12Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)







